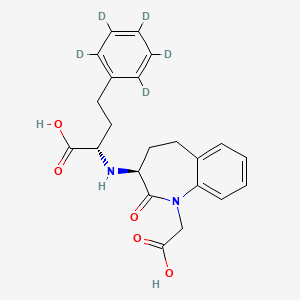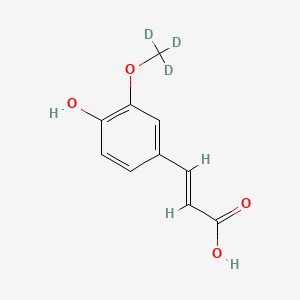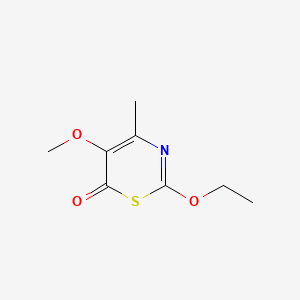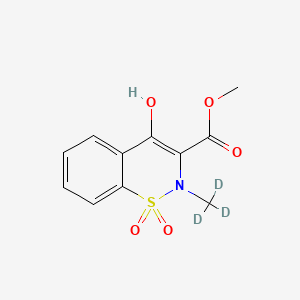
5-Aza Cytosine-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aza Cytosine-15N4, also known as 5-azacytidine, is a nucleoside analog used in scientific research and clinical applications. It has been found to be effective in treating various types of cancer, as well as being used as a research tool to study gene expression and epigenetic regulation. 5-Aza Cytosine-15N4 is a derivative of the naturally occurring nucleoside cytidine, and is a member of the family of compounds known as "methylation inhibitors.
Scientific Research Applications
5-Aza Cytosine-15N4 has been used in a variety of scientific research applications. It has been found to be effective in treating various types of cancer, as well as being used as a research tool to study gene expression and epigenetic regulation. Additionally, 5-Aza Cytosine-15N4 has been used to study DNA methylation, DNA repair, and apoptosis.
Mechanism of Action
5-Aza Cytosine-15N4 works by inhibiting the activity of DNA methyltransferases. DNA methyltransferases are enzymes that add methyl groups to DNA, which can lead to gene silencing. By inhibiting the activity of these enzymes, 5-Aza Cytosine-15N4 can lead to the activation of gene expression.
Biochemical and Physiological Effects
5-Aza Cytosine-15N4 has been found to have a variety of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, which is a form of programmed cell death. Additionally, 5-Aza Cytosine-15N4 has been found to induce DNA repair and to inhibit DNA methylation. It has also been found to induce the expression of tumor suppressor genes, and to inhibit the expression of oncogenes.
Advantages and Limitations for Lab Experiments
5-Aza Cytosine-15N4 has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it can be used to study a variety of biological processes, such as gene expression, DNA methylation, and apoptosis. However, one limitation is that it is not always effective in inducing gene expression, and can sometimes lead to the induction of unwanted gene expression. Additionally, it can be toxic to cells at high concentrations, so it must be used with caution.
Future Directions
The potential future directions of 5-Aza Cytosine-15N4 are numerous. One potential direction is to further explore its use in cancer treatments. Additionally, it could be used to study epigenetic regulation, DNA repair, and other biological processes. It could also be used to develop new drugs or therapies for a variety of diseases. Additionally, it could be used to study the effects of environmental factors on gene expression. Finally, it could be used to study the effects of aging on gene expression.
Synthesis Methods
5-Aza Cytosine-15N4 is synthesized from the naturally occurring nucleoside cytidine. It is synthesized by the reaction of cytidine with hydroxylamine, followed by the reaction of the resulting intermediate with trimethylphosphite. The resulting product is then treated with the nitrogenous base 15N4, which is a derivative of the naturally occurring nitrogenous base guanine. The resulting compound is then purified to obtain 5-Aza Cytosine-15N4.
properties
IUPAC Name |
6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-SQLBHGNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)


![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)






